Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H20N4O6S2 and its molecular weight is 476.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 946236-41-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound's molecular formula is C15H18N4O5S2, with a molecular weight of 398.5 g/mol. It features a complex structure that includes a tetrahydroquinazoline core, which is known for its biological activity.
This compound primarily acts as an inhibitor of human carbonic anhydrase II . This enzyme plays a critical role in regulating pH and fluid balance in tissues. The compound binds to the active site of carbonic anhydrase II, inhibiting its enzymatic activity and thereby affecting various physiological processes .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using MCF-7 breast cancer cells showed that it induces apoptosis and necrosis. The IC50 value was determined to be approximately 23.2 µM , indicating a moderate level of potency against these cancer cells .
Key Findings from Case Studies:
- Apoptosis Induction : The compound caused a substantial reduction in cell viability (26.86%) after 48 hours of treatment. Early apoptotic cells (AV+/PI−) increased by 2.3 times compared to untreated controls.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G2/M-phase arrest (25.56% compared to 17.23% for control) and S-phase arrest (23.38% compared to 16.76% for control), suggesting interference with cell cycle progression .
Enzyme Inhibition
The inhibition of carbonic anhydrase II by this compound suggests potential applications in conditions where modulation of this enzyme's activity is beneficial, such as in glaucoma or certain types of edema .
Comparative Biological Activity Table
Activity | IC50 Value | Cell Type | Effect |
---|---|---|---|
Apoptosis Induction | 23.2 µM | MCF-7 (Breast Cancer) | Significant reduction in viability |
G2/M Phase Arrest | - | MCF-7 | Increased cell population in G2/M phase |
S Phase Arrest | - | MCF-7 | Increased cell population in S phase |
Carbonic Anhydrase Inhibition | - | Human Carbonic Anhydrase II | Inhibition of enzyme activity |
Future Directions
Given the promising biological activity demonstrated by this compound, further research is warranted to explore:
- In Vivo Efficacy : Animal model studies to assess the therapeutic potential and safety profile.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against target enzymes.
Properties
CAS No. |
946353-24-8 |
---|---|
Molecular Formula |
C20H20N4O6S2 |
Molecular Weight |
476.52 |
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C20H20N4O6S2/c1-30-19(27)13-4-7-15-16(10-13)23-20(31)24(18(15)26)11-17(25)22-9-8-12-2-5-14(6-3-12)32(21,28)29/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,31)(H2,21,28,29) |
InChI Key |
LYHSADKTCHDGIR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.